
3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ナフタレン-2-イルアミノ)-1-フェニルプロパン-1-オンは、ナフタレン環がアミノ基に結合し、さらにフェニルプロパノン構造に接続された有機化合物です。
2. 製法
合成ルートと反応条件
3-(ナフタレン-2-イルアミノ)-1-フェニルプロパン-1-オンの合成は、通常、ナフタレン-2-イルアミンとフェニルプロパノン誘導体の反応によって行われます。一般的な方法の1つは、ナフタレン-2-イルアミンと1-フェニルプロパン-1-オンを酸性または塩基性条件下で縮合させることです。反応は、塩酸などの酸または水酸化ナトリウムなどの塩基によって触媒され、通常、目的の生成物の生成を促進するために高温で行われます。
工業生産方法
工業的な環境では、3-(ナフタレン-2-イルアミノ)-1-フェニルプロパン-1-オンの製造は、大規模なバッチまたは連続プロセスで行うことができます。方法の選択は、目的の純度、収率、および費用対効果などの要因に依存します。工業的な合成では、化合物の効率と収率を最大限に高めるために、温度、圧力、反応物の濃度などの反応条件を正確に制御する最適化された反応条件が採用されることがよくあります。
3. 化学反応の解析
反応の種類
3-(ナフタレン-2-イルアミノ)-1-フェニルプロパン-1-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 化合物は対応するケトンまたはキノンを生成するために酸化することができます。
還元: 還元反応は、化合物をアミンまたはアルコールに変換することができます。
置換: 化合物中の芳香環は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤がよく使用されます。
置換: ハロゲン(例:塩素、臭素)や求核剤(例:水酸化物、アミン)などの試薬は、適切な条件下で使用されます。
生成される主な生成物
酸化: ナフトキノンまたはフェニルプロパノン誘導体の生成。
還元: ナフチルアミンまたはフェニルプロパノールの生成。
置換: 元の化合物のハロゲン化またはアミノ化誘導体の生成。
4. 科学研究への応用
3-(ナフタレン-2-イルアミノ)-1-フェニルプロパン-1-オンには、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性を研究されています。
医学: 潜在的な治療効果と創薬におけるリード化合物として研究されています。
工業: 染料、顔料、その他の特殊化学品の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one typically involves the reaction of naphthalen-2-ylamine with a phenylpropanone derivative. One common method is the condensation reaction between naphthalen-2-ylamine and 1-phenylpropan-1-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and it is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations, to maximize the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or phenylpropanone derivatives.
Reduction: Formation of naphthylamines or phenylpropanols.
Substitution: Formation of halogenated or aminated derivatives of the original compound.
科学的研究の応用
3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
3-(ナフタレン-2-イルアミノ)-1-フェニルプロパン-1-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。化合物は、酵素または受容体に結合して、その活性を調節することによって、その効果を発揮する可能性があります。たとえば、代謝経路に関与する特定の酵素を阻害したり、受容体と相互作用して細胞シグナル伝達プロセスを変更したりする可能性があります。正確なメカニズムは、特定の用途と化合物が使用される生物学的コンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
- 2-(ナフタレン-1-イルアミノ)-1-フェニルプロパン-1-オン
- 2-(ナフタレン-2-イルアミノ)-ニコチン酸
- ナフタレン-2-イル 1-(ベンザミド(ジエトキシホスホリル)メチル)-1H-1,2,3-トリアゾール-4-カルボン酸エステル
独自性
3-(ナフタレン-2-イルアミノ)-1-フェニルプロパン-1-オンは、その特定の構造配置により、独自の化学的および生物学的特性を備えているため、独特です。類似の化合物と比較して、反応性、安定性、および生物活性が異なる可能性があり、さまざまな研究および工業用途に貴重な化合物になります。
類似化合物との比較
Similar Compounds
- 2-(Naphthalen-1-ylamino)-1-phenylpropan-1-one
- 2-(Naphthalen-2-ylamino)-nicotinic acid
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
28707-21-3 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC名 |
3-(naphthalen-2-ylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H17NO/c21-19(16-7-2-1-3-8-16)12-13-20-18-11-10-15-6-4-5-9-17(15)14-18/h1-11,14,20H,12-13H2 |
InChIキー |
LWPZBNGSOXQTAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


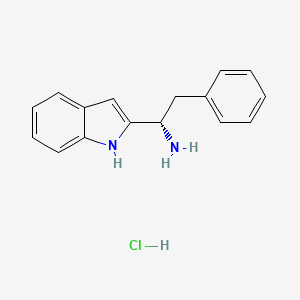
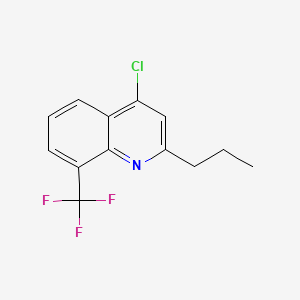
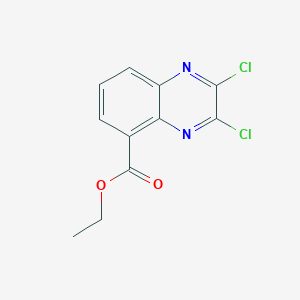

![N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)](/img/structure/B11849007.png)
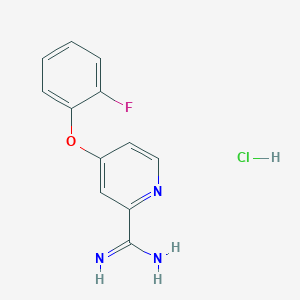

![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)
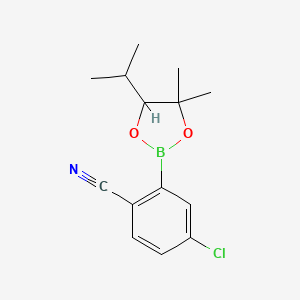
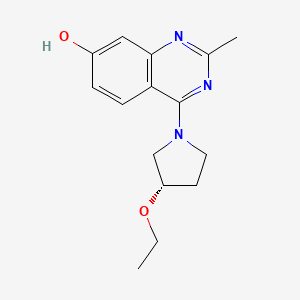
![(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B11849072.png)
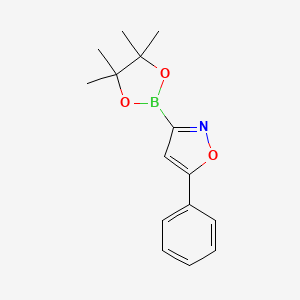

![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)
